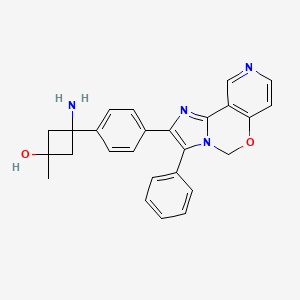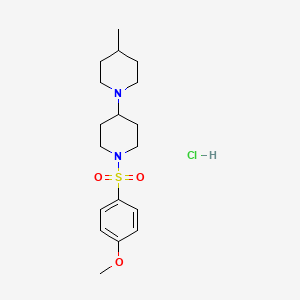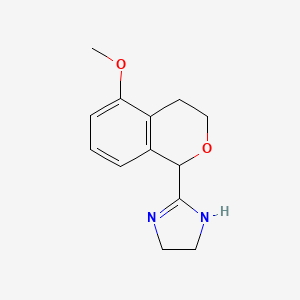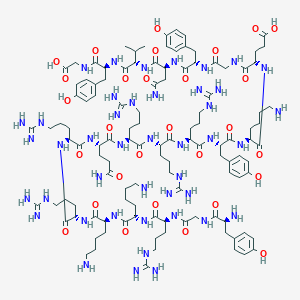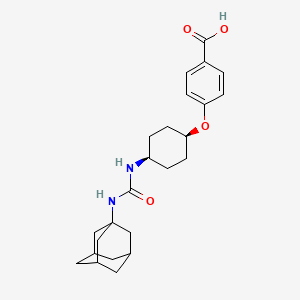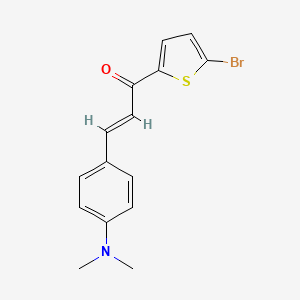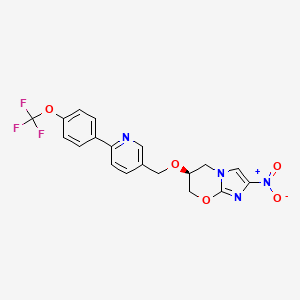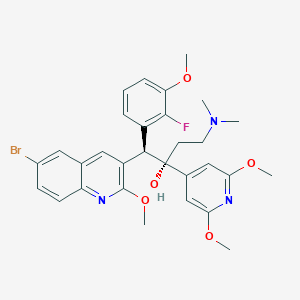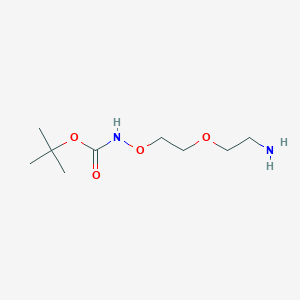
S1P1 アゴニスト III
概要
説明
S1P1 Agonist III is a potent and orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound plays a crucial role in modulating the immune system by influencing the migration and function of lymphocytes. S1P1 Agonist III has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
科学的研究の応用
S1P1 Agonist III has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of S1P1 receptors.
Biology: The compound helps in understanding the role of S1P1 in immune cell trafficking and signaling.
Medicine: S1P1 Agonist III is being investigated for its potential to treat autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.
Industry: The compound is used in the development of new therapeutic agents targeting S1P1 receptors
作用機序
S1P1 アゴニスト III は、G タンパク質共役受容体である S1P1 受容体に結合することで効果を発揮します。この結合は受容体の内在化につながり、リンパ節からのリンパ球の流出を阻止します。その結果、循環リンパ球の数が減少し、自己免疫反応の制御に役立ちます。 この化合物はまた、細胞の生存、増殖、遊走に関与するさまざまなシグナル伝達経路に影響を与えます .
類似の化合物:
フィンゴリモド: 多発性硬化症の治療に使用される非選択的 S1P 受容体モジュレーター。
シポニモド: 多発性硬化症の治療に適用される選択的 S1P1 および S1P5 受容体モジュレーター。
独自性: this compound は、S1P1 受容体に対する高い選択性と強力な経口活性によって特徴付けられます。 他のモジュレーターとは異なり、他の S1P 受容体には影響を与えないため、オフターゲット効果のリスクが軽減され、治療の可能性が高まります .
将来の方向性
The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .
生化学分析
Biochemical Properties
S1P1 Agonist III interacts with several biomolecules, primarily the sphingosine-1-phosphate receptor 1 (S1P1). It acts as a potent and reversible agonist of this receptor, exhibiting an EC50 of 35 nM with 96% efficacy . The nature of these interactions is primarily through binding to the receptor, triggering a cascade of intracellular events .
Cellular Effects
S1P1 Agonist III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in lymphocyte/hematopoietic cell trafficking , and it’s involved in inflammation, immunity, angiogenesis, vascular permeability .
Molecular Mechanism
The molecular mechanism of action of S1P1 Agonist III involves its binding to the S1P1 receptor, leading to a series of intracellular events. This includes the activation of various signaling pathways, changes in gene expression, and potential enzyme inhibition or activation . The binding of S1P1 Agonist III to the receptor leads to receptor internalization, subsequent ubiquitination, and proteasome degradation .
Temporal Effects in Laboratory Settings
Over time, S1P1 Agonist III has shown to exert stable effects on cellular function in laboratory settings. It has been observed to improve cardiac and renal functions in a rat model of metabolic syndrome LVH and diastolic function
Dosage Effects in Animal Models
The effects of S1P1 Agonist III vary with different dosages in animal models. For instance, it has been shown to improve endothelial function and reduce cardiac hypertrophy in obese ZSF1 rats when administered at specific dosages . The threshold effects and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
S1P1 Agonist III is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with enzymes such as sphingosine kinases and potentially influences metabolic flux or metabolite levels. The exact metabolic pathways and the role of S1P1 Agonist III in these pathways warrant further study.
Transport and Distribution
S1P1 Agonist III is likely transported and distributed within cells and tissues via specific transporters or binding proteins
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S1P1 Agonist III involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of S1P1 Agonist III follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: S1P1 Agonist III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various analogs of S1P1 Agonist III, each with unique properties and potential therapeutic applications .
類似化合物との比較
Fingolimod: A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator with applications in multiple sclerosis.
Ozanimod: Another selective S1P1 and S1P5 receptor modulator used for treating multiple sclerosis.
Uniqueness: S1P1 Agonist III is unique due to its high selectivity for the S1P1 receptor and its potent oral activity. Unlike some other modulators, it does not affect other S1P receptors, which reduces the risk of off-target effects and enhances its therapeutic potential .
特性
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


